molecular formula C16H19N5O2 B15330650 N~1~-Ethyl-N~1~-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}ethane-1,2-diamine CAS No. 23946-37-4

N~1~-Ethyl-N~1~-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}ethane-1,2-diamine

Cat. No.: B15330650
CAS No.: 23946-37-4
M. Wt: 313.35 g/mol
InChI Key: FSQJIWXKYDUEEP-UHFFFAOYSA-N
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Description

N~1~-Ethyl-N~1~-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}ethane-1,2-diamine is a structurally complex ethane-1,2-diamine derivative characterized by two key features:

  • Ethyl Substitution: The N~1~ position is substituted with an ethyl group, enhancing lipophilicity and steric bulk compared to unmodified diamines.
  • Aromatic Diazenyl Group: The N~1~ nitrogen is further functionalized with a 4-[(E)-(4-nitrophenyl)diazenyl]phenyl moiety.

While direct synthesis data for this compound are unavailable in the provided evidence, analogous compounds (e.g., Schiff bases in ) suggest its preparation likely involves diazo coupling between a substituted aniline and a pre-functionalized ethane-1,2-diamine precursor. The nitro group may serve as a directing group in such reactions.

Properties

CAS No.

23946-37-4

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

N'-ethyl-N'-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine

InChI

InChI=1S/C16H19N5O2/c1-2-20(12-11-17)15-7-3-13(4-8-15)18-19-14-5-9-16(10-6-14)21(22)23/h3-10H,2,11-12,17H2,1H3

InChI Key

FSQJIWXKYDUEEP-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Ethyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine typically involves a multi-step process. One common method includes the diazotization of 4-nitroaniline followed by coupling with N-ethyl-1,2-diaminobenzene. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow techniques and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N1-Ethyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Various alkylating agents and catalysts are employed to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

N1-Ethyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-Ethyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The nitrophenyl and diazenyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Schiff Base Derivatives

  • N,N′-Bis(4-chloro-benzylidene)ethane-1,2-diamine (): Structure: Two 4-chlorobenzylidene groups form Schiff bases with the diamine. Key Differences: Lacks the diazenyl group and ethyl substitution. Synthesis: Prepared via condensation of ethane-1,2-diamine with 4-chlorobenzaldehyde.
  • (E)-N-(4-nitrobenzylidene)-2-(2-(4-nitrophenyl)imidazolidine-1-yl)ethaneamine (): Structure: Contains a nitrobenzylidene Schiff base and an imidazolidine ring. The nitro group aligns with the target compound but lacks the diazenyl linkage .

Bis-Benzylidene Derivatives

  • N,N′-Bis(4-hexyloxy-3-methoxybenzylidene)ethane-1,2-diamine (): Structure: Features alkoxy and methoxy substituents on aromatic rings. Key Differences: Alkoxy groups improve solubility in nonpolar solvents. The absence of nitro or diazenyl groups reduces electron-deficient character .

Alkylated Diamines

  • Key Differences: The quinoline moiety introduces fluorescence properties, absent in the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Trends Spectral Features (IR/NMR)
Target Compound ~356.4* Ethyl, diazenyl, nitro Moderate in DMSO/DMF -NH stretch ~3350 cm⁻¹ (IR)
-Aromatic protons δ 7.5–8.5 ppm (1H NMR)
N,N′-Bis(4-chloro-benzylidene) derivative ~387.3 Chlorobenzylidene, Schiff base Low in water, high in CHCl₃ C=N stretch ~1600 cm⁻¹ (IR)
N~1~-(4-Fluorophenyl)ethane-1,2-diamine () ~168.2 Fluorophenyl High in polar solvents -NH₂ stretch ~3400 cm⁻¹ (IR)

*Estimated based on molecular formula.

Biological Activity

N~1~-Ethyl-N~1~-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}ethane-1,2-diamine, a diazenyl compound, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C14_{14}H16_{16}N4_{4}O2_{2}. It features a diazenyl group (-N=N-) attached to a phenyl ring substituted with a nitro group, which is known to influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Studies suggest that diazenyl compounds can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
  • Antimicrobial Properties : The nitro group in the structure is known to enhance antimicrobial activity against various pathogens. Research indicates that compounds with similar structures have demonstrated effectiveness against bacteria and fungi .
  • Cytotoxicity : Preliminary studies have shown that this compound may induce cytotoxic effects in certain cancer cell lines, suggesting potential as an anticancer agent .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells

Case Study 1: Antioxidant Activity

In a study published in PMC, researchers evaluated the antioxidant capacity of various diazenyl compounds, including this compound. The findings indicated a significant reduction in lipid peroxidation levels, suggesting a protective effect against oxidative damage in cellular models .

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties of this compound against strains of Escherichia coli and Staphylococcus aureus. The results demonstrated a notable zone of inhibition, indicating that the compound effectively inhibits bacterial growth. This supports its potential use as an antimicrobial agent in clinical settings .

Case Study 3: Cytotoxic Effects on Cancer Cells

Research conducted on various cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways. The study highlighted its potential as a lead compound for developing new anticancer therapies .

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